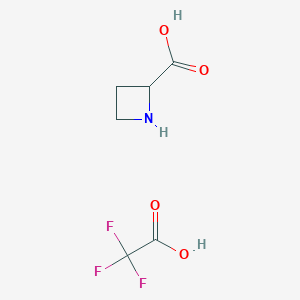

azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid homologue of proline. It is a heterocyclic compound with a four-membered ring containing nitrogen as its heteroatom. Azetidine-2-carboxylic acid is found in various plants, including beets, and can be misincorporated into proteins in place of proline, leading to toxic and teratogenic effects . 2,2,2-Trifluoroacetic acid is a strong organic acid commonly used in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azetidine-2-carboxylic acid can be synthesized from the neurotransmitter gamma-aminobutyric acid (GABA) through a series of reactions. The process involves alpha-bromination, removal of hydrogen bromide, and ring closure using barium hydroxide solution . Another method involves the treatment of alpha,gamma-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids, followed by elimination of hydrogen chloride and cyclization with barium hydroxide .

Industrial Production Methods

The use of malonic ester intermediates has also been reported for the efficient synthesis of optically active azetidine-2-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

Azetidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in ring-opening and expansion reactions due to the strain in its four-membered ring .

Common Reagents and Conditions

Common reagents used in the reactions of azetidine-2-carboxylic acid include barium hydroxide, nitrous acid, and hydrochloric acid. The reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from the reactions of azetidine-2-carboxylic acid depend on the specific reaction conditions and reagents used. For example, the reaction with thionyl chloride in methanol yields 2-carbomethoxyazetidine hydrochloride, which can further react to form azetidine-2-carboxylic acid anhydride .

Scientific Research Applications

Azetidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

Azetidine-2-carboxylic acid exerts its effects by being misincorporated into proteins in place of proline during protein biosynthesis. This misincorporation leads to protein misfolding and aggregation, triggering the unfolded protein response and subsequent protein degradation . The compound specifically targets cytosolically translated proteins and inhibits root growth in plants .

Comparison with Similar Compounds

Similar Compounds

2-Carbomethoxyazetidine: A derivative of azetidine-2-carboxylic acid that can form azetidine-2-carboxylic acid anhydride.

Nicotianamine: A phytosiderophore with a similar azetidine ring structure, used in plant tissue cultures.

Uniqueness

Azetidine-2-carboxylic acid is unique due to its ability to mimic proline and be incorporated into proteins, leading to toxic effects. Its four-membered ring structure also makes it a valuable building block in synthetic chemistry and a useful tool in studying protein misfolding and aggregation .

Properties

Molecular Formula |

C6H8F3NO4 |

|---|---|

Molecular Weight |

215.13 g/mol |

IUPAC Name |

azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C4H7NO2.C2HF3O2/c6-4(7)3-1-2-5-3;3-2(4,5)1(6)7/h3,5H,1-2H2,(H,6,7);(H,6,7) |

InChI Key |

WHRPDJUENKHACE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.